4-(2-Fluorobenzoyl)isoquinoline

Catalog No.
S832842
CAS No.
1187171-62-5
M.F
C16H10FNO
M. Wt
251.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Fluorobenzoyl)isoquinoline

CAS Number

1187171-62-5

Product Name

4-(2-Fluorobenzoyl)isoquinoline

IUPAC Name

(2-fluorophenyl)-isoquinolin-4-ylmethanone

Molecular Formula

C16H10FNO

Molecular Weight

251.25 g/mol

InChI

InChI=1S/C16H10FNO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H

InChI Key

LXTGVXYDXBSLKI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3F

4-(2-Fluorobenzoyl)isoquinoline is a chemical compound with the molecular formula C16H10FNO and a molecular weight of 251.25 g/mol. It features a structure that incorporates both an isoquinoline moiety and a fluorobenzoyl group, making it an interesting compound for various applications in organic synthesis and medicinal chemistry . The compound is characterized by its unique molecular architecture, which includes 16 carbon atoms, 10 hydrogen atoms, one fluorine atom, and one nitrogen atom.

The mechanism of action of 4-(2-Fluorobenzoyl)isoquinoline remains unknown due to limited research on this specific compound. However, aroylisoquinolines have been shown to possess various biological activities, including acting as antitumor agents, inhibiting enzymes, and modulating receptors []. Further research is needed to elucidate the specific mechanism(s) by which 4-(2-Fluorobenzoyl)isoquinoline interacts with biological systems.

Typical of isoquinoline derivatives. Notably, it can participate in electrophilic aromatic substitutions due to the presence of the fluorine atom, which can influence the reactivity of the aromatic system. Additionally, it may serve as a precursor in various synthetic pathways aimed at generating more complex heterocycles or functionalized isoquinolines .

Reactions involving this compound often leverage its ability to undergo cycloaddition or rearrangement processes, which are essential for synthesizing diverse derivatives. For example, it has been noted that fluorinated isoquinolines can be synthesized through transition metal-catalyzed methods that enhance regioselectivity and yield .

The synthesis of 4-(2-Fluorobenzoyl)isoquinoline can be achieved through several methodologies:

  • Fluorination Reactions: Utilizing fluorobenzoyl chloride as a starting material, which can be synthesized via chlorination of fluorotoluene followed by hydrolysis under controlled conditions .
  • Cycloaddition Reactions: Employing [4+2] cycloaddition strategies involving substituted oxazoles or other reactive intermediates to construct the isoquinoline ring while incorporating the fluorobenzoyl moiety .
  • Transition Metal-Catalyzed Methods: Recent advancements highlight the use of palladium or nickel catalysts to facilitate the formation of isoquinoline derivatives from readily available substrates .

These methods reflect a growing interest in the efficient synthesis of fluorinated isoquinolines due to their enhanced bioactivity and utility in material science.

4-(2-Fluorobenzoyl)isoquinoline finds potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  • Material Science: In the synthesis of fluorescent materials and polymers that incorporate isoquinoline motifs for optoelectronic applications .
  • Organic Synthesis: Serving as an intermediate in the preparation of more complex heterocyclic compounds.

Interaction studies involving 4-(2-Fluorobenzoyl)isoquinoline are crucial for understanding its potential biological mechanisms. Investigations into its binding affinity with specific proteins or enzymes could reveal insights into its therapeutic applications. For instance, studies focusing on its interactions with histone acetyltransferases could elucidate its role in epigenetic regulation .

Several compounds share structural similarities with 4-(2-Fluorobenzoyl)isoquinoline, each possessing unique properties:

Compound NameMolecular FormulaKey Features
2-FluoroisoquinolineC9H7FSimpler structure; potential biological activity
4-FluoroisoquinolineC9H7FSimilar reactivity; used in medicinal chemistry
6-Methoxy-2-fluoroisoquinolineC11H10FNOContains methoxy group; enhances solubility
1-Amino-isoquinolineC9H8NContains amino group; important for drug design

The uniqueness of 4-(2-Fluorobenzoyl)isoquinoline lies in its dual functionality as both an isoquinoline derivative and a fluorinated compound, which may contribute to enhanced biological activity compared to non-fluorinated analogs. Its structural complexity allows for diverse synthetic modifications that can lead to novel therapeutic agents.

XLogP3

3.5

Dates

Last modified: 08-16-2023

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